
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The structure of this compound includes a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring.
準備方法
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the quinoline ring to a fully saturated quinoline. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-carboxylic acid, while reduction may produce 1-ethyl-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol has several scientific research applications:
作用機序
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol involves its interaction with specific molecular targets and pathways. The quinoline ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
類似化合物との比較
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position instead of a methanol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methanol |
InChI |
InChI=1S/C12H17NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8,14H,2-4,7,9H2,1H3 |
InChIキー |
YANWVIOAQCULDU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC2=C1C=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


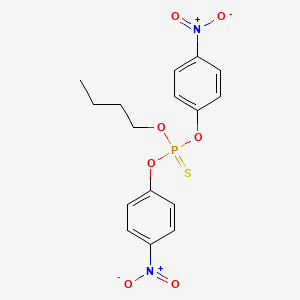
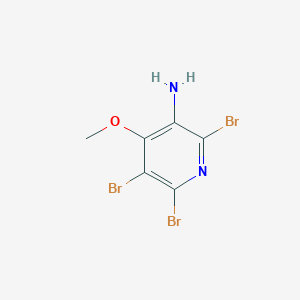
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)

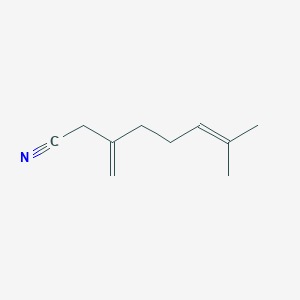

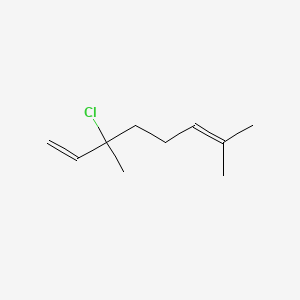
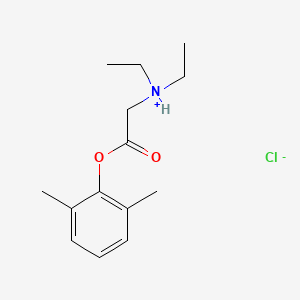

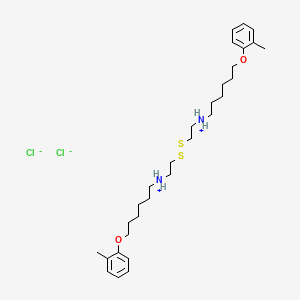
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)


